molecular formula C17H21ClN4O B7883337 5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-

5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)-

Cat. No.: B7883337
M. Wt: 332.8 g/mol
InChI Key: XECGEVWFHOQXRH-UHFFFAOYSA-N
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Description

5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with 4-chlorophenyl ethylamine and morpholine under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pyrimethamine: An antiparasitic drug used in the treatment of malaria and toxoplasmosis.

    Triazole-pyrimidine hybrids: Compounds with neuroprotective and anti-inflammatory properties.

    Pyrido[2,3-d]pyrimidine derivatives: Known for their antiproliferative and antimicrobial activities.

Uniqueness

5-Pyrimidinemethanamine, N-[1-(4-chlorophenyl)ethyl]-2-(4-morpholinyl)- stands out due to its unique combination of structural features, which confer specific biological activities not commonly found in other pyrimidine derivatives

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-13(15-2-4-16(18)5-3-15)19-10-14-11-20-17(21-12-14)22-6-8-23-9-7-22/h2-5,11-13,19H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECGEVWFHOQXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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